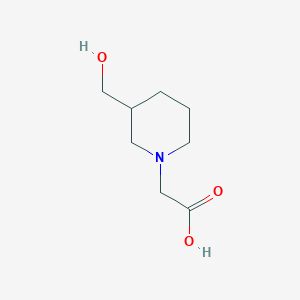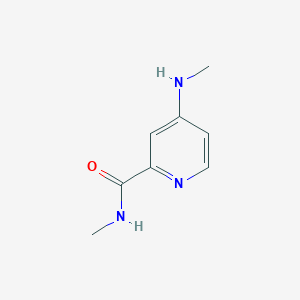![molecular formula C15H15N3O2S B1454326 4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amin CAS No. 1204297-16-4](/img/structure/B1454326.png)
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amin
Übersicht
Beschreibung
4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor- und Zytotoxische Aktivität
Studien haben gezeigt, dass Thiazolderivate Antitumor- und Zytotoxische Wirkungen haben können. Diese Verbindung könnte in der Krebsforschung wertvoll sein, wo sie zur Entwicklung neuer Chemotherapeutika verwendet werden könnte, die Krebszellen angreifen und gleichzeitig die Schädigung gesunder Zellen minimieren.
Jede dieser Anwendungen stellt ein bedeutendes Forschungsfeld dar, in dem 4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amin möglicherweise zur Entwicklung neuer Therapeutika und Behandlungen beitragen könnte. Weitere Forschung und klinische Studien wären erforderlich, um die Fähigkeiten und das Sicherheitsprofil der Verbindung vollständig zu verstehen .
Biochemische Analyse
Biochemical Properties
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine binds to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation . By modulating these pathways, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can affect the growth and survival of various cell types, including cancer cells . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . This inhibition can lead to changes in cellular signaling and metabolic pathways. Additionally, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, affecting its biological activity . In in vitro and in vivo studies, the long-term effects of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on cellular function have been observed, including changes in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further processed by other metabolic pathways . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and distribution of the compound to various cellular compartments and tissues . The localization and accumulation of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can affect its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization can influence the compound’s ability to modulate cellular processes and pathways .
Eigenschaften
IUPAC Name |
4,7-dimethoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-11-3-4-12(20-2)14-13(11)18-15(21-14)17-9-10-5-7-16-8-6-10/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKJLXSECIDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204404 | |
| Record name | 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-16-4 | |
| Record name | 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)
![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)




![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1454256.png)
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)





